1-Chloro-3,5-diisopropylbenzene

Descripción general

Descripción

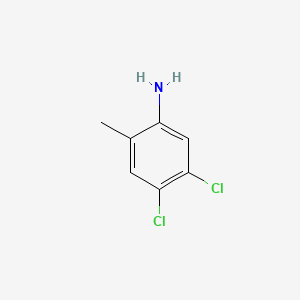

1-Chloro-3,5-diisopropylbenzene is an aromatic hydrocarbon with the molecular formula C12H17Cl . It is a colorless liquid .

Molecular Structure Analysis

The molecular weight of 1-Chloro-3,5-diisopropylbenzene is 196.716 g/mol . Detailed structural analysis such as bond lengths and angles would require more specific studies or computational chemistry methods .Physical And Chemical Properties Analysis

1-Chloro-3,5-diisopropylbenzene has a molecular weight of 196.716 g/mol . More specific physical and chemical properties such as boiling point, melting point, and solubility would require experimental determination or reference to specific databases .Aplicaciones Científicas De Investigación

Organic Synthesis

Scientific Field

Organic Chemistry

Summary of Application

1-Chloro-3,5-diisopropylbenzene is utilized in the synthesis of sterically hindered amines via the Buchwald-Hartwig amination reaction .

Experimental Procedures

The compound is reacted with 2,6-diisopropylaniline in the presence of a palladium catalyst (Pd(OAc)2) and a carbazolyl-derived phosphine ligand. The reaction parameters are finely tuned, with catalyst concentrations ranging from 0.03 to 1.0 mol% .

Results and Outcomes

The reaction yields tetra-ortho-substituted diarylamines with excellent product yields, up to 99%. Even highly congested substrates like 1-Chloro-3,5-diisopropylbenzene achieve significant yields, demonstrating the efficiency of the ligand and catalyst system .

Polymer Chemistry

Scientific Field

Polymer Chemistry

Summary of Application

1-Chloro-3,5-diisopropylbenzene is used in the production of polymers, serving as an initiator for radical polymerization processes .

Experimental Procedures

The compound is involved in the formation of hydroperoxides, which are essential in initiating the polymerization of certain monomers. The process parameters, such as temperature and concentration, are critical for controlling the polymerization rate and molecular weight of the polymers.

Results and Outcomes

The use of 1-Chloro-3,5-diisopropylbenzene leads to the creation of polymers with desired properties, such as improved thermal stability and mechanical strength.

Catalysis in Organic Reactions

Summary of Application

This compound acts as a precursor in the synthesis of catalysts used for organic transformations, particularly where steric effects play a significant role .

Experimental Procedures

1-Chloro-3,5-diisopropylbenzene undergoes further chemical modifications to produce catalysts that are then used in various organic reactions. The steric bulk of the compound influences the selectivity and efficiency of these catalysts.

Results and Outcomes

The development of new catalysts that facilitate reactions with high selectivity and yield, contributing to more efficient industrial processes.

Environmental Monitoring

Scientific Field

Environmental Science

Summary of Application

The environmental behavior of 1-Chloro-3,5-diisopropylbenzene is monitored to assess its potential impact on ecosystems .

Experimental Procedures

Environmental samples are analyzed for the presence of this compound using advanced detection methods, such as gas chromatography-mass spectrometry (GC-MS).

Results and Outcomes

Data obtained from these studies help in understanding the distribution and fate of the compound in the environment, which is crucial for risk assessment and management.

Advanced Electronics

Scientific Field

Electronics

Summary of Application

1-Chloro-3,5-diisopropylbenzene is explored for its utility in the manufacturing of electronic components, where it may contribute to the dielectric properties of materials .

Experimental Procedures

The compound is incorporated into materials that are then tested for their electrical properties under various conditions.

Results and Outcomes

Potential improvements in the performance of electronic devices, such as increased efficiency and reduced energy consumption.

Chemical Sensing

Summary of Application

This compound is studied for its use in chemical sensors, particularly those that detect specific organic molecules .

Experimental Procedures

1-Chloro-3,5-diisopropylbenzene is used in the design of sensor materials that exhibit changes in properties upon interaction with target analytes.

Results and Outcomes

The development of sensitive and selective sensors that can be used for monitoring various substances in industrial, environmental, or biological contexts.

Pharmaceutical Intermediates

Scientific Field

Pharmaceutical Chemistry

Summary of Application

The compound serves as an intermediate in the synthesis of complex drug molecules, especially those requiring bulky groups to achieve a specific biological activity .

Propiedades

IUPAC Name |

1-chloro-3,5-di(propan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17Cl/c1-8(2)10-5-11(9(3)4)7-12(13)6-10/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPBANLIWUXUPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1)Cl)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40236705 | |

| Record name | 1-Chloro-3,5-diisopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-3,5-diisopropylbenzene | |

CAS RN |

87945-06-0 | |

| Record name | 1-Chloro-3,5-diisopropylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087945060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-3,5-diisopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{6-Methylimidazo[2,1-b][1,3]thiazol-5-yl}methanol](/img/structure/B1595064.png)